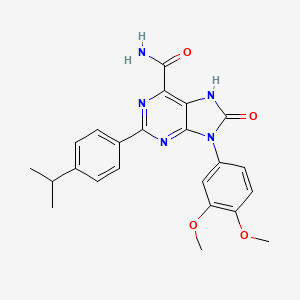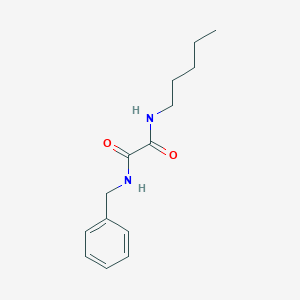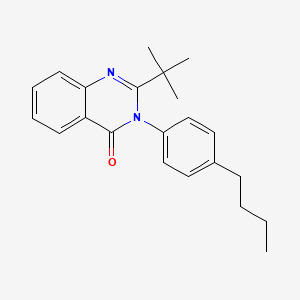
2-tert-ブチル-3-(4-ブチルフェニル)キナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system, which makes them valuable in the development of pharmaceuticals and other chemical applications.
科学的研究の応用
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
作用機序
: Li, F., Lu, L., & Liu, P. (2016). Quinazolinone synthesis. Organic Letters, 18(11), 2580-2583. : Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R. V. A., & Orru, R. V. A. (2020). Photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones. Chemical Communications, 56(25), 3661-3664. : Chen, X., Luo, X., Wang, K., Liang, F., & Wang, P. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones. New Journal of Chemistry, 45(37), 16684-16688. : Al-Matar, M., Al-Azzawi, A., & Al-Khafaji, S. (2024). Design and synthesis of new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 33(1), 1-10.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamides with aldehydes or isocyanides under catalytic conditions. For instance, a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can efficiently construct quinazolin-4-ones . Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a base like potassium phosphate to promote oxidative cyclization .
Industrial Production Methods
Industrial production methods for quinazolinones, including 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one, often utilize scalable catalytic processes. These methods may involve the use of environmentally benign catalysts such as copper(II) acetate in combination with mild bases and sustainable solvents like anisole . The reactions are designed to proceed under mild conditions to ensure high yields and operational simplicity.
化学反応の分析
Types of Reactions
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form quinazoline-3-oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a base like potassium phosphate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and quinazoline-3-oxides, which can be further functionalized for specific applications .
類似化合物との比較
Similar Compounds
- 2-Phenylquinazolin-4-one
- 2-(4-tert-Butylphenyl)quinazolin-4-ol
- 2-Substituted quinazolin-4(3H)-ones
Uniqueness
2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific tert-butyl and butylphenyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to other quinazolinone derivatives .
特性
IUPAC Name |
2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNJUMAZDEEMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
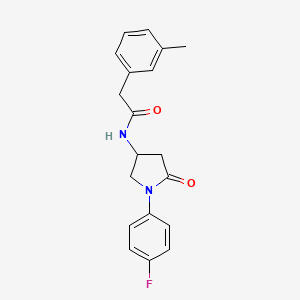
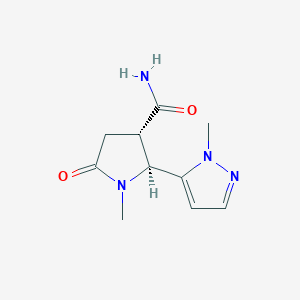
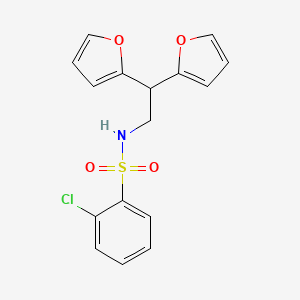
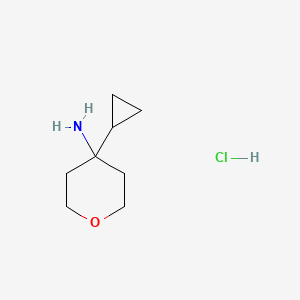
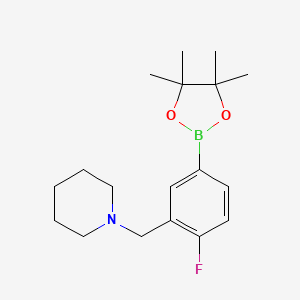
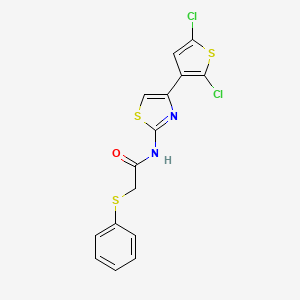
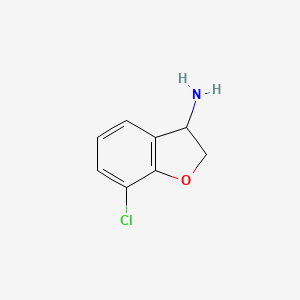
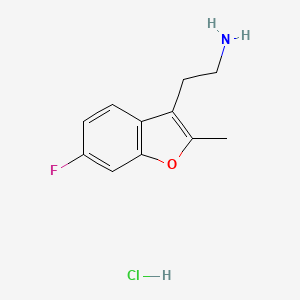
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)
![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)
